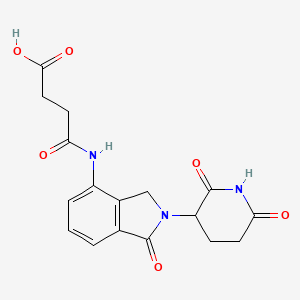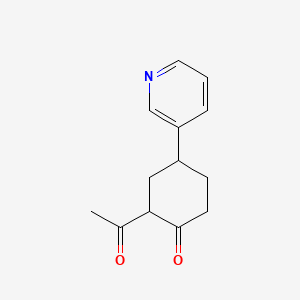
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a dimethylaminoethyl group and a carbonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid or base catalysts, transition metal catalysts
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Oxides and Alcohols: Formed by oxidation and reduction reactions
科学的研究の応用
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the dimethylaminoethyl group enhances its binding affinity and specificity towards certain biological molecules. The carbonyl chloride group allows for further chemical modifications, enabling the design of derivatives with improved activity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl chloride
- 1H-Pyrazole-3-carboxylic acid
- N,N-Dimethyl-2-chloroethylamine
Uniqueness
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylaminoethyl and carbonyl chloride groups allows for versatile chemical transformations and interactions with biological targets. This makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H12ClN3O |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H12ClN3O/c1-11(2)5-6-12-4-3-7(10-12)8(9)13/h3-4H,5-6H2,1-2H3 |
InChIキー |
BFRYHPISPJVHFT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C=CC(=N1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)

![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)











